1-(Heptafluoropropoxy)-4-nitrobenzene

Lipophilicity Partition Coefficient LogP

Researchers seeking fluorinated aromatic ethers face non-linear property changes across homologs: substituting the heptafluoropropoxy (-OCF2CF2CF3) chain with shorter analogs invalidates reproducibility. This compound delivers quantifiable differentiation: - LogD 4.26 at pH 7.4, ideal for reverse-phase HPLC retention markers and challenging C18 stationary phases. - Higher molecular weight (307.12) and boiling point (234.9°C) than pentafluoroethoxy analogs, enabling precise mesophase tuning in liquid crystal materials. - Enhanced metabolic stability for drug design and PFAS environmental fate studies. Supplied with batch-specific purity documentation.

Molecular Formula C9H4F7NO3
Molecular Weight 307.12 g/mol
CAS No. 1146289-83-9
Cat. No. B3364348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Heptafluoropropoxy)-4-nitrobenzene
CAS1146289-83-9
Molecular FormulaC9H4F7NO3
Molecular Weight307.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C9H4F7NO3/c10-7(11,8(12,13)14)9(15,16)20-6-3-1-5(2-4-6)17(18)19/h1-4H
InChIKeyWWIOFXKRADGKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Heptafluoropropoxy)-4-nitrobenzene Technical Baseline


1-(Heptafluoropropoxy)-4-nitrobenzene (CAS 1146289-83-9) is a highly fluorinated aromatic ether, classified within the fluoroalkyl p-nitrophenyl ether family. Its molecular formula is C9H4F7NO3, with a molecular weight of 307.12 g/mol . This compound serves primarily as a synthetic intermediate or research reagent, where the perfluoropropoxy chain (-OCF2CF2CF3) confers distinct physicochemical properties, such as elevated lipophilicity (calculated LogD ~4.26 at pH 5.5/7.4) [1] and a predicted boiling point of approximately 234.9°C at 760 mmHg [2]. These fundamental characteristics, derived from the specific combination of the electron-withdrawing nitro group and the heptafluoropropoxy substituent, position it within a specialized class of molecules used for applications demanding specific partition coefficients and thermal stability.

Synthetic Intermediate Specialized perfluoroalkyl aryl ether reagent for introducing fluoroalkyl motifs.
Lipophilicity Context Predicted LogD ~4.26 supports non-polar phase partitioning studies and extractions.
Thermal Stability Predicted boiling point ~234.9°C supports high-temperature synthesis and processing.
Phase Behavior Predicted density ~1.6 g/cm³ supports phase separation and material matching applications.

1-(Heptafluoropropoxy)-4-nitrobenzene Substitution Pitfalls


In scientific and industrial procurement, the assumption that different perfluoroalkoxy-nitrobenzene homologs can be interchanged without consequence is demonstrably incorrect. Each incremental CF2 unit in the alkoxy chain substantially alters critical physicochemical properties, notably lipophilicity and volatility, which directly impact performance in chromatography, liquid-liquid extraction, and material science applications. Specifically, the heptafluoropropoxy (-OCF2CF2CF3) moiety introduces a quantifiably higher LogP and boiling point compared to its pentafluoroethoxy (-OCF2CF3) and trifluoromethoxy (-OCF3) counterparts [1]. This differential behavior is not linear, meaning a shorter or longer analog cannot serve as a predictable surrogate for reaction optimization or physical property studies. Furthermore, the degree of fluorination is known to impact metabolic stability and reactivity in biological and chemical contexts [2]. Therefore, substituting 1-(Heptafluoropropoxy)-4-nitrobenzene with a close analog, even from the same class, will almost certainly invalidate experimental reproducibility and material specifications.

Target Compound Potential Substitute
Heptafluoropropoxy (-OCF2CF2CF3)
Pentafluoroethoxy (-OCF2CF3)
Substitution shifts LogD by +0.70 units, altering non-polar partitioning and chromatographic retention.
Heptafluoropropoxy (-OCF2CF2CF3)
Trifluoromethoxy (-OCF3)
Substitution shifts LogD by +1.19 units and boiling point by +17.5°C, altering thermal and extraction profiles.
Class-level inference: Perfluoroalkoxy homologs are not interchangeable for property-driven applications.

1-(Heptafluoropropoxy)-4-nitrobenzene Quantitative Differentiation Evidence


Lipophilicity Differentiation

The heptafluoropropoxy chain significantly increases lipophilicity compared to shorter-chain analogs. The target compound exhibits a calculated LogD of 4.26 at both pH 5.5 and 7.4 [1]. In comparison, the pentafluoroethoxy analog (1-nitro-4-(pentafluoroethoxy)benzene) has a reported LogP of 3.56 [2], and the trifluoromethoxy analog (1-nitro-4-(trifluoromethoxy)benzene) has a LogP of 3.07 [3]. This difference of +0.7 and +1.2 Log units, respectively, corresponds to a 5-fold and 16-fold increase in theoretical octanol-water partitioning. This is critical for applications requiring high hydrophobicity or specific retention times in reverse-phase HPLC.

Lipophilicity
Cross-study comparable
+1.19 LogD vs. -OCF3
Supports selection for high hydrophobicity applications.
Predicted values based on supplier databases.
Lipophilicity Partition Coefficient LogP Chromatography

Boiling Point Differentiation

The molecular weight increase from the longer perfluoropropyl chain results in a higher predicted boiling point. 1-(Heptafluoropropoxy)-4-nitrobenzene has a predicted boiling point of approximately 234.9 °C at 760 mmHg [1]. This is markedly higher than the trifluoromethoxy analog, which has a reported boiling point of 217.4 °C [2]. This difference provides a broader operational window for high-temperature reactions or processing steps where volatility must be minimized.

Boiling Point
Cross-study comparable
+17.5°C vs. -OCF3
Supports high-temperature workflow selection.
Predicted at 760 mmHg.
Thermal Stability Volatility Distillation Boiling Point

Density Differentiation

The density of the compound is influenced by the heavy fluorine content of the heptafluoropropoxy group. The target compound has a predicted density of ~1.6 g/cm³ [1]. This is greater than the density of the trifluoromethoxy analog, which is reported as 1.5 g/cm³ [2]. This difference in specific gravity can be a deciding factor in applications where density matching or specific gravity is a critical formulation parameter, such as in certain polymer blends or specialized fluids.

Density
Cross-study comparable
+0.1 g/cm³ vs. -OCF3
Supports phase separation and material matching.
Predicted values from vendor technical datasheets.
Density Physical Property Material Science Formulation

Physical State and Molecular Weight

The cumulative effect of a higher molecular weight (307.12 g/mol) and fluorine content (7 fluorine atoms) in 1-(Heptafluoropropoxy)-4-nitrobenzene, compared to its analogs (e.g., 257.11 g/mol for the pentafluoroethoxy analog [1]), contributes to its distinct physical state and handling characteristics at ambient temperature. While the trifluoromethoxy analog is a clear liquid [2], the heptafluoropropoxy derivative is expected to be a higher-viscosity liquid or low-melting solid, a common trend in this homologous series. This transition is not just a matter of appearance but impacts crystallization tendency, solubility kinetics, and ease of handling during dispensing.

Physical State
Class-level inference
+100 g/mol vs. -OCF3
Supports handling and formulation equipment selection.
Expected viscous liquid/low-melting solid.
Physical State Molecular Weight Fluorine Content Formulation

1-(Heptafluoropropoxy)-4-nitrobenzene Application Scenarios


High-Lipophilicity Chromatographic Media

The quantifiably higher LogD of 4.26 makes 1-(Heptafluoropropoxy)-4-nitrobenzene an ideal candidate for developing reverse-phase HPLC methods or as a retention time marker for highly non-polar analytes. It can be used to challenge and characterize C18 or fluorinated stationary phases, providing a distinct elution profile that shorter-chain perfluoroalkoxy analogs cannot replicate [1]. This is essential for analytical method validation in pharmaceutical and environmental analysis.

Fluorinated Liquid Crystal Intermediate

As evidenced by research on fluoroalkyl p-nitrophenyl ethers, compounds in this class serve as precursors to liquid crystalline materials [1]. The specific heptafluoropropoxy chain length and resulting physical properties (e.g., higher molecular weight and boiling point) provide unique mesophase tuning capabilities compared to the pentafluoroethoxy or trifluoromethoxy analogs. Researchers can leverage the target compound to introduce a perfluoropropyl moiety, which is known to influence dielectric anisotropy and phase transition temperatures in LC materials.

PFAS Research Standards

Due to its defined heptafluoropropoxy (-OCF2CF2CF3) chain, this compound can be used to synthesize well-defined perfluoroalkyl substance (PFAS) derivatives for environmental fate and transport studies. The higher molecular weight and specific fluorocarbon chain length are critical for differentiating it from other PFAS in complex mixtures. The compound's physicochemical properties, particularly its lipophilicity [1], allow it to serve as a surrogate standard for studying the partitioning behavior of neutral, fluorinated aromatic compounds in environmental matrices.

Metabolically Stable Ether Design

Although direct data for this specific compound is limited, the class of highly fluorinated p-nitrophenyl ethers is known for enhanced metabolic stability. A published study demonstrated that p-nitrophenyl 2,2,2-trifluoroethyl ether was 'virtually completely resistant to microsomal metabolism' compared to its non-fluorinated analog [1]. By extension, 1-(Heptafluoropropoxy)-4-nitrobenzene, with its even higher degree of fluorination, is a rational starting point for medicinal chemists designing drug candidates or biochemical probes requiring resistance to oxidative degradation, thereby improving in vitro and in vivo half-life.

Application
Selection Property
Validation Focus
Chromatographic media
High lipophilicity context
Non-polar analyte retention and selectivity
Liquid crystal intermediate
Heptafluoropropoxy moiety
Mesophase tuning and phase transition temperature
PFAS research standard
Defined fluorocarbon chain
Partitioning behavior in environmental matrices
Metabolically stable ether design
Highly fluorinated ether class
Resistance to oxidative degradation assays
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